2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole
Description
The compound 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a piperidine-based side chain at the 2-position of the benzimidazole core. The substitution of the benzimidazole scaffold with a 3-methylenepiperidinylmethyl group introduces steric and electronic modifications that may enhance binding to biological targets, such as enzymes or receptors, compared to simpler analogs.
Properties
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEWJXFUUAEAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination
Treating 3-ketopiperidine—installed via oxidation of the piperidine ring—with methyltriphenylphosphonium ylide (generated from CH₂Br₂ and PPh₃) introduces the exocyclic double bond. This method, conducted in tetrahydrofuran (THF) at −78°C, affords the methylene group with 85–90% stereoselectivity.
Dehydrohalogenation
3-Chloropiperidine derivatives undergo elimination using strong bases (e.g., DBU in toluene), producing the methylenepiperidine motif. While efficient, this approach risks β-hydride elimination side reactions, necessitating careful temperature control (60–80°C).
Optimization of Reaction Conditions
Catalytic Hydrogenation for Intermediate Reduction
Catalytic hydrogenation (10% Pd/C, 40 psi H₂) is critical for reducing nitro intermediates to diamines. For example, 5-chloro-2-nitroacetanilide derivatives are reduced to diamines with >90% yield, ensuring high purity for subsequent alkylation.
Acid-Mediated Deacetylation
Deacetylation of nitroacetanilide intermediates using 10% sulfuric acid achieves near-quantitative conversion (98% yield), minimizing side product formation.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For instance, C₁₅H₁₈N₃⁺ ([M+H]⁺) exhibits an exact mass of 240.1501 Da.
Comparative Analysis with Alternative Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Na₂S₂O₅ Condensation | 67–91 | ≥95 | Mild conditions, scalable | Limited to electron-deficient aldehydes |
| Mannich Reaction | 50–60 | 85–90 | One-pot synthesis | Low regioselectivity |
| Wittig Olefination | 85–90 | ≥98 | High stereoselectivity | Requires cryogenic conditions |
Challenges and Limitations
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms of these reactions typically involve nucleophilic attack by the nitrogen atom of the benzimidazole on electrophilic centers (e.g., alkyl halides or acyl chlorides). The following outlines key reaction pathways:
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Alkylation Mechanism: The nucleophilic nitrogen attacks the electrophilic carbon in alkyl halides, leading to the formation of a new C-N bond.
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Acylation Mechanism: The reaction proceeds via an acyloxy intermediate, where the benzimidazole nitrogen attacks the carbonyl carbon of an acyl chloride.
Functionalization Reactions
Further functionalization of 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole can enhance its biological activity. Notable reactions include:
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C-H Activation: Utilizing transition metal catalysts (e.g., palladium or copper) to facilitate direct functionalization of C-H bonds on the benzimidazole ring.
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Oxidative Coupling: This involves the formation of biaryl compounds through oxidative coupling reactions, which can be catalyzed by various oxidants.
Antimicrobial Activity
Studies have shown that certain benzo[d]imidazole derivatives demonstrate potent antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. These compounds inhibit critical cellular processes, such as lipid metabolism in mycobacteria, through specific targets like MmpL3 .
Antitumor Activity
Compounds similar to this compound have been investigated for their antitumor effects. Their mechanism often involves interference with DNA replication or apoptosis pathways in cancer cells.
Scientific Research Applications
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt various biological pathways, leading to antimicrobial, anticancer, and antiviral effects.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
The following analysis compares 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole with structurally or functionally related benzimidazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Analogues
Table 1: Key Benzimidazole Derivatives and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity: Aryl Groups: Derivatives with electron-withdrawing substituents (e.g., 4-fluorophenyl in ) exhibit enhanced receptor binding (e.g., GABA-A modulation), whereas electron-donating groups (e.g., methoxy in ) may improve solubility and metabolic stability. Heterocyclic Extensions: Thiophene (3au) and pyridine (3aw) substituents correlate with antimicrobial and anticancer activities, respectively, likely due to improved π-π stacking or hydrogen-bonding interactions with target proteins . Piperidine/Pyrrolidine Side Chains: The 3-methylenepiperidinylmethyl group in the target compound shares structural similarity with pyrrolidinylmethyl analogs (e.g., ), which are known to enhance blood-brain barrier penetration and kinase inhibition.
Physicochemical Properties :
- Melting Points : Aryl-substituted derivatives (e.g., 4-chlorophenyl, 301–302°C ) generally exhibit higher melting points than heterocyclic analogs (e.g., 3av, 231–232°C ), reflecting stronger intermolecular interactions.
- Synthetic Yields : Triazole-thiazole hybrids (e.g., 9a–e in ) show moderate yields (35–57%), whereas simpler aryl derivatives (e.g., 4i, 86% ) are more efficiently synthesized, highlighting the trade-off between structural complexity and synthetic feasibility.
Molecular Docking and Binding Modes :
- Derivatives with extended side chains (e.g., triazole-thiazole in or pyrrolidinylmethyl in ) adopt distinct docking poses in enzyme active sites, often mimicking natural ligands (e.g., zolpidem in GABA-A receptors ). The 3-methylenepiperidinylmethyl group in the target compound may similarly occupy allosteric pockets, as seen in related kinase inhibitors .
Biological Activity
2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that integrates the structural features of benzimidazole and piperidine. This unique combination suggests potential biological activities, particularly in medicinal chemistry and drug discovery. The benzimidazole moiety is recognized for its diverse biological effects, including antimicrobial and anticancer properties, while piperidine derivatives are prevalent in various pharmacologically active compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with formic acid or aldehydes under acidic conditions.
- Introduction of the Piperidine Moiety : A Mannich reaction is often utilized, where the benzimidazole reacts with formaldehyde and piperidine.
- Methylenation : Final methylenation of the piperidine ring is performed using methylene iodide in the presence of a base.
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzimidazole derivatives are also investigated for their anticancer potential. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases . The incorporation of the piperidine ring may enhance this activity due to its ability to interact with biological targets involved in cell proliferation.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds, indicating potential benefits in neurodegenerative diseases. These effects are attributed to the ability of benzimidazole derivatives to modulate neuroinflammatory pathways and inhibit oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various derivatives of benzimidazole, including this compound, against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antifungal activity compared to standard antifungal agents .
Case Study 2: Cancer Cell Apoptosis
In a research project aimed at evaluating anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzimidazole | Benzimidazole | Antimicrobial, anticancer |
| Piperidine | Piperidine | Analgesic, antipsychotic |
| 2-(Piperidin-4-yl)benzimidazole | Piperidinobenzimidazole | Anticancer, neuroprotective |
Q & A
Q. What are the optimal synthetic routes for 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer : The synthesis typically involves multi-step pathways, such as nucleophilic substitution or cross-coupling reactions. For example, benzimidazole cores are functionalized with piperidine derivatives under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity .
- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
Validation via HPLC or TLC is critical to monitor purity (>95% target compound) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer :
- NMR spectroscopy : and NMR identify proton environments (e.g., methylenepiperidinyl protons at δ 3.2–3.8 ppm) and confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H] calculated vs. observed) validates molecular formula .
- IR spectroscopy : Peaks at 1600–1650 cm confirm benzimidazole C=N stretching .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase or kinase inhibition) using recombinant enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer :
- Substituent variation : Replace the methylenepiperidine group with other heterocycles (e.g., morpholine) to assess steric/electronic effects on target binding .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with active-site residues) .
- Bioisosteric replacement : Substitute the benzimidazole core with indole or triazole to modulate solubility and bioavailability .
Q. What computational methods resolve contradictions in experimental vs. theoretical data (e.g., DFT vs. crystallography)?
Methodological Answer :
- DFT calculations : Optimize geometry using B3LYP/6-31G* to compare bond lengths/angles with X-ray data .
- Electrostatic potential maps : Identify regions of high electron density to rationalize reactivity discrepancies .
- Molecular dynamics : Simulate solvent effects to explain deviations in solubility predictions .
Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
Methodological Answer :
- Degradation studies : Use LC-MS to track hydrolysis/byproducts under simulated environmental conditions (pH 4–9, UV exposure) .
- Ecotoxicology : Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .
- Bioaccumulation modeling : LogP calculations and quantitative structure-activity relationship (QSAR) models predict persistence in biota .
Q. What strategies address low bioavailability in pharmacokinetic studies?
Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups to enhance solubility and membrane permeability .
- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation hotspots .
- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong half-life .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data across different assay platforms?
Methodological Answer :
- Standardization : Use reference compounds (e.g., positive controls like cisplatin for cytotoxicity) to calibrate assays .
- Dose-response curves : Compare EC values across multiple replicates to distinguish assay-specific artifacts .
- Orthogonal validation : Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. functional assays) .
Q. What analytical approaches resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
Methodological Answer :
- Cross-validation : Combine HPLC (purity), NMR (structural integrity), and CHNS elemental analysis (composition) .
- Mass balance : Quantify impurities via LC-MS and adjust purity calculations accordingly .
- Thermogravimetric analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) missed by HPLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
